molecular formula C22H25NO4S B2753854 N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide CAS No. 670266-94-1

N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide

Cat. No.: B2753854
CAS No.: 670266-94-1
M. Wt: 399.51
InChI Key: JUHXODIHDHRHAM-UHFFFAOYSA-N
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Description

N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.

    Amidation: The final step involves the reaction of the sulfonylated benzofuran with butyric acid or its derivatives under appropriate conditions to form the desired amide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.

    Substitution: Sodium hydride, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)acetamide
  • N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)propionamide

Uniqueness

N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide is unique due to its specific combination of the benzofuran ring and the sulfonyl butyramide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-6-7-22(24)23(19-8-9-20-18(13-19)12-17(5)27-20)28(25,26)21-11-15(3)14(2)10-16(21)4/h8-13H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHXODIHDHRHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2)C)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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